molecular formula C8H6ClN3O B3320400 6-Chloroimidazo[1,2-a]pyridine-3-carboxamide CAS No. 123531-56-6

6-Chloroimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B3320400
CAS No.: 123531-56-6
M. Wt: 195.60 g/mol
InChI Key: XPVPRABBGJVDRK-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,2-a]pyridine-3-carboxamide ( 123531-56-6) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and infectious disease research. This compound belongs to the imidazo[1,2-a]pyridine class, a scaffold recognized for its diverse biological activities. The primary research value of this carboxamide derivative lies in its potent anti-tubercular activity. It is a key intermediate in the exploration of novel imidazo[1,2-a]pyridine-3-carboxamides as promising therapeutic agents against Mycobacterium tuberculosis . Research indicates that analogs within this chemical class demonstrate exceptional, low-micromolar to nanomolar minimum inhibitory concentrations (MIC) against replicating bacteria, showcasing potency that can surpass clinical candidate PA-824 by nearly ten-fold against multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical strains . The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, and this specific carboxamide serves as a versatile precursor for the synthesis of various derivatives aimed at optimizing pharmacokinetic properties and efficacy . This product is offered with a guaranteed purity of 98% and is supplied with comprehensive analytical documentation. It is intended for research and development purposes only and is not intended for human or diagnostic use. Chemical Information: • CAS Number: 123531-56-6 • Molecular Formula: C 8 H 6 ClN 3 O • Molecular Weight: 195.61 g/mol

Properties

IUPAC Name

6-chloroimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-5-1-2-7-11-3-6(8(10)13)12(7)4-5/h1-4H,(H2,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVPRABBGJVDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501255443
Record name 6-Chloroimidazo[1,2-a]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501255443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123531-56-6
Record name 6-Chloroimidazo[1,2-a]pyridine-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123531-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloroimidazo[1,2-a]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501255443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroimidazo[1,2-a]pyridine-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with chloroacetyl chloride, followed by cyclization in the presence of a base . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Chloroimidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted imidazo[1,2-a]pyridines .

Scientific Research Applications

Antitubercular Activity

Recent studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives, including 6-chloroimidazo[1,2-a]pyridine-3-carboxamide, against Mycobacterium tuberculosis (Mtb).

  • Mechanism of Action : These compounds exhibit potent activity through various mechanisms, including inhibition of bacterial cell wall synthesis and targeting specific metabolic pathways within the bacteria.
  • Structure-Activity Relationship (SAR) : Research indicates that modifications to the imidazo[1,2-a]pyridine scaffold can enhance antibacterial potency. For instance, Moraski et al. reported compounds with minimum inhibitory concentrations (MIC) as low as 0.004 μM against replicating Mtb strains, demonstrating superior activity compared to existing treatments like pretomanid .

Pharmaceutical Intermediate

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives are being explored for their potential as anti-cancer and anti-inflammatory agents.

Antimicrobial Properties

In addition to its antitubercular properties, this compound has shown promise against other bacterial strains and fungi. The broad-spectrum antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes.

Table 1: Summary of Antitubercular Activity

Compound NameMIC (μM)Activity TypeReference
This compound0.004Anti-MtbMoraski et al.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide0.07 - 0.14MDR-TBMoraski et al.
Benzyl amides derivatives≤0.006Non-cytotoxic against VERO cellsMoraski et al.

Case Study 1: High Throughput Screening for Anti-TB Compounds

Abrahams et al. conducted a high-throughput screening (HTS) to identify potent inhibitors of Mtb from the imidazo[1,2-a]pyridine class. Their study led to the discovery of several hit compounds with promising MIC values and low cytotoxicity profiles against human cell lines.

Case Study 2: SAR Studies on Imidazo[1,2-a]pyridine Derivatives

Moraski and colleagues explored the SAR of various imidazo[1,2-a]pyridine derivatives. They identified that bulky lipophilic groups significantly increased potency against MDR-TB strains while maintaining low toxicity levels in vitro.

Mechanism of Action

The mechanism of action of 6-Chloroimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, disrupting essential biological pathways. For instance, in the context of tuberculosis treatment, it targets the mycobacterial cell wall synthesis, leading to bacterial cell death .

Comparison with Similar Compounds

Key Observations :

  • Carboxamide Position : Shifting the carboxamide from C3 to C2 (e.g., ) reduces antitubercular potency, emphasizing the importance of C3 substitution .
  • Functional Group Effects : Replacing carboxamide with carboxylic acid () or nitrile () abolishes activity, likely due to disrupted target interactions .
  • Lipophilicity : Methyl groups (e.g., ) increase lipophilicity but may compromise aqueous solubility, necessitating balancing in drug design .

Physicochemical Properties

Property 6-Chloro-3-carboxamide 6-Chloro-3-carboxylic acid 6-Chloro-2-methyl-3-carboxylic acid
Molecular Weight (g/mol) 196.6 (anhydrous) 196.59 210.62
LogP 2.1 (estimated) 1.8 2.5
Solubility (Water) Low Slightly soluble Insoluble
Synthetic Yield 35–60% 40–70% 30–45%

Data compiled from .

Pharmacological Performance

  • Antitubercular Activity: Derivatives with electron-donating groups (e.g., 2,6-dimethyl-N-[2-(phenylamino)ethyl]) show enhanced MIC values (0.06 µg/mL) compared to unsubstituted analogs (0.25 µg/mL) .
  • Safety Profile : Carboxamide derivatives exhibit lower cytotoxicity (CC₅₀ > 64 µg/mL) than nitro- or bromo-substituted analogs, which show hepatotoxicity risks .

Research Findings and Trends

QSAR Insights : Quantitative structure-activity relationship (QSAR) models indicate that electron-donating substituents on the benzene ring of the carboxamide side chain improve Mtb inhibition .

Synthetic Innovations: The Groebke–Blackburn–Bienaymé multicomponent reaction enables efficient diversification of the imidazo[1,2-a]pyridine core, yielding libraries of carboxamide derivatives .

ADME Optimization : Reducing lipophilicity by replacing aromatic side chains with aliphatic groups (e.g., in ) enhances metabolic stability without sacrificing potency .

Biological Activity

6-Chloroimidazo[1,2-a]pyridine-3-carboxamide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds known for their broad spectrum of biological activities, including anticancer, antiviral, antifungal, and anti-inflammatory properties. The introduction of various substituents on the imidazo[1,2-a]pyridine scaffold can significantly influence their biological activity and selectivity towards specific targets such as protein kinases and other enzymes .

Structure-Activity Relationship (SAR)

The SAR studies of this compound reveal that modifications at different positions on the imidazo ring can enhance or diminish biological activity. For instance:

  • Position 6 : Substituents like chlorine enhance kinase inhibition.
  • Position 2 : A methyl group is essential for maintaining activity against certain targets like Mycobacterium tuberculosis (M. tuberculosis) and other pathogens.
  • Amide Group Position : The positioning of the amide group also plays a crucial role in activity; for example, placing it at position 2 can yield compounds with significant anti-tuberculosis activity .

Antimicrobial Activity

Recent studies have shown that derivatives of 6-chloroimidazo[1,2-a]pyridine exhibit potent antimicrobial properties. For example, compounds in this class have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including resistant strains such as Pseudomonas aeruginosa. The antibacterial activity is attributed to their ability to inhibit crucial bacterial enzymes involved in cell wall synthesis and metabolism .

Anti-Tuberculosis Activity

Research indicates that this compound and its derivatives are effective against various strains of M. tuberculosis. In vitro assays have shown that these compounds exhibit lower minimum inhibitory concentrations (MICs) compared to traditional treatments like isoniazid. The mechanism involves targeting the QcrB enzyme within the cytochrome bc1 complex, which is essential for bacterial respiration and energy production .

Case Study 1: Kinase Inhibition

In a study evaluating the inhibitory effects on DYRK1A and CLK1 kinases, several imidazo[1,2-a]pyridine derivatives were synthesized and tested. The results indicated that compounds with chlorine substitutions at position 6 displayed significant inhibition at micromolar concentrations. This suggests potential applications in treating neurodegenerative diseases where these kinases are implicated .

Case Study 2: Anticancer Properties

Another study focused on the anticancer properties of imidazo[1,2-a]pyridine derivatives showed that certain modifications led to enhanced selectivity towards cancer cell lines while minimizing toxicity to normal cells. The compounds exhibited mechanisms involving apoptosis induction and cell cycle arrest in various cancer models .

Pharmacokinetic Properties

Preliminary pharmacokinetic studies on selected derivatives have shown favorable profiles, including high plasma protein binding rates (over 99%) and moderate metabolic stability. These properties suggest a potential for oral bioavailability and therapeutic efficacy in vivo .

Q & A

Q. What are the standard synthetic routes for 6-Chloroimidazo[1,2-a]pyridine-3-carboxamide, and how can intermediates be characterized?

The compound is typically synthesized via cyclocondensation of 1,3-dichloroacetone with 3-amino-6-chloropyridazine in refluxing 1,2-dimethoxyethane, followed by nitration and subsequent amidation . Key intermediates (e.g., 2-chloromethyl-3-nitroimidazo[1,2-b]pyridazine) are characterized using NMR (¹H and ¹³C), IR spectroscopy, and HRMS to confirm regiochemical selectivity and purity .

Q. Which spectroscopic techniques are critical for validating the structural integrity of this compound?

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, carboxamide carbonyl at ~170 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 238.05) .

Q. How do substituents on the imidazo[1,2-a]pyridine core influence physicochemical properties?

The chloro group at position 6 enhances electrophilicity, while the carboxamide at position 3 improves solubility in polar solvents. Comparative studies with analogs (e.g., 6-bromo or 6-fluoro derivatives) show halogen size affects π-stacking interactions in biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in regiochemical outcomes during synthesis?

Regioselectivity challenges arise during cyclocondensation due to competing nucleophilic sites. Computational methods (e.g., DFT-based reaction path simulations) predict favorable transition states, while in-situ NMR monitors intermediate formation. Adjusting solvent polarity (e.g., DMF vs. DME) can shift selectivity .

Q. What advanced strategies optimize yield and purity in large-scale synthesis?

  • DoE (Design of Experiments) : Identifies critical parameters (temperature, stoichiometry) via factorial designs .
  • Flow Chemistry : Minimizes side reactions (e.g., dimerization) through precise residence time control .
  • Catalyst Screening : Palladium-based catalysts improve amidation efficiency (reported yields >75% vs. traditional methods at ~50%) .

Q. How can computational models predict biological activity or metabolic stability?

  • Molecular Dynamics (MD) : Simulates ligand-receptor binding (e.g., kinase inhibition) using force fields like AMBER .
  • QSAR Models : Relate logP and topological polar surface area (TPSA) to bioavailability (e.g., TPSA <90 Ų correlates with blood-brain barrier penetration) .

Q. What methodologies address discrepancies between in vitro and in vivo efficacy data?

  • Metabolic Profiling : LC-MS/MS identifies hepatic metabolites (e.g., oxidative dechlorination) causing instability .
  • PK/PD Modeling : Integrates bioavailability and target engagement kinetics to refine dosing regimens .

Q. How can AI-driven tools enhance reaction optimization or data analysis?

  • Reaction Prediction : Platforms like IBM RXN for Chemistry propose viable pathways using transformer models .
  • Data Mining : Natural language processing (NLP) extracts reaction conditions from patents/literature (e.g., USPTO or SciFinder databases) .

Methodological Considerations for Data Contradictions

Q. What statistical frameworks validate reproducibility in biological assays?

  • Bland-Altman Plots : Assess inter-lab variability in IC₅₀ measurements.
  • Meta-Analysis : Pool data from orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .

Q. How should researchers handle instability during storage or handling?

  • Lyophilization : Stabilizes carboxamide derivatives by reducing hydrolysis (storage at -80°C in amber vials) .
  • Stability-Indicating HPLC : Monitors degradation products (e.g., column: C18, mobile phase: acetonitrile/0.1% TFA) .

Cross-Disciplinary Applications

Q. Can this compound serve as a scaffold for radiopharmaceuticals or PET tracers?

The chloro group is a potential site for isotopic labeling (e.g., ¹⁸F via halogen exchange). Preliminary docking studies suggest compatibility with dopamine D₂ receptors, enabling CNS imaging applications .

Q. What collaborative approaches integrate synthetic chemistry and computational biology?

  • Fragment-Based Drug Design (FBDD) : Combines X-ray crystallography of target proteins with virtual screening of imidazo[1,2-a]pyridine analogs .
  • Cheminformatics : Platforms like KNIME merge synthetic data with bioactivity databases to prioritize derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Chloroimidazo[1,2-a]pyridine-3-carboxamide
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6-Chloroimidazo[1,2-a]pyridine-3-carboxamide

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